molecular formula C15H19N3S B2463800 1-(Pyridin-2-yl)-4-(1-(thiophen-3-yl)ethyl)piperazine CAS No. 2191214-11-4

1-(Pyridin-2-yl)-4-(1-(thiophen-3-yl)ethyl)piperazine

Cat. No.: B2463800
CAS No.: 2191214-11-4
M. Wt: 273.4
InChI Key: YTJJCTVXKJRRNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyridin-2-yl)-4-(1-(thiophen-3-yl)ethyl)piperazine is a complex organic compound that features a piperazine ring substituted with pyridine and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-2-yl)-4-(1-(thiophen-3-yl)ethyl)piperazine typically involves multi-step organic reactions. One common method includes the reaction of 2-chloropyridine with piperazine in the presence of a base to form 1-(Pyridin-2-yl)piperazine. This intermediate is then reacted with 3-thiophen-1-yl-ethanone under reductive amination conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-2-yl)-4-(1-(thiophen-3-yl)ethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

1-(Pyridin-2-yl)-4-(1-(thiophen-3-yl)ethyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-yl)-4-(1-(thiophen-3-yl)ethyl)piperazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    1-(Pyridin-2-yl)piperazine: Lacks the thiophene group, making it less versatile in certain applications.

    4-(1-(Thiophen-3-yl)ethyl)piperazine: Lacks the pyridine group, affecting its binding properties and reactivity.

Uniqueness

1-(Pyridin-2-yl)-4-(1-(thiophen-3-yl)ethyl)piperazine is unique due to the presence of both pyridine and thiophene groups, which confer distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in the design of new drugs and materials.

Properties

IUPAC Name

1-pyridin-2-yl-4-(1-thiophen-3-ylethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3S/c1-13(14-5-11-19-12-14)17-7-9-18(10-8-17)15-4-2-3-6-16-15/h2-6,11-13H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJJCTVXKJRRNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CSC=C1)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.